![molecular formula C11H18N4 B2718557 [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 767628-83-1](/img/structure/B2718557.png)

[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 55403-35-5 . It has a molecular weight of 192.26 . The compound is stored in a dark place, sealed in dry, and stored in a freezer under -20C .

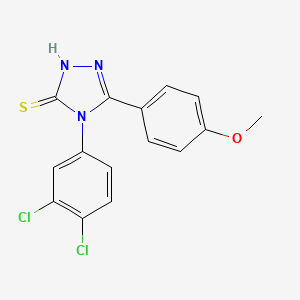

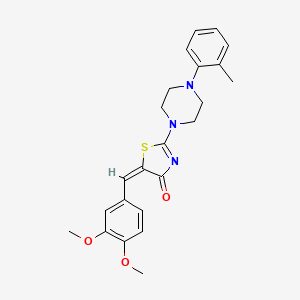

Molecular Structure Analysis

The molecular structure of “[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine” is represented by the linear formula C10H16N4 . The InChI Code is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .Physical And Chemical Properties Analysis

“[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine” is a solid compound . The storage temperature is normal, and it should be kept in a dark place, sealed in dry, and stored in a freezer under -20C .Aplicaciones Científicas De Investigación

Anti-inflammatory and Antinociceptive Activities

- A study conducted by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). Among these, a compound containing the [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine moiety showed potent in vitro activity and was active as an anti-inflammatory agent in an animal model. Additionally, it exhibited antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Anticonvulsant Agents

- Research by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine, potentially including derivatives of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine, found several compounds exhibiting significant anticonvulsant activity. These findings suggest the compound's utility in developing new therapeutics for seizures (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

- A study by Basu et al. (2014) on Iron(III) complexes with derivatives of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine demonstrated unprecedented photocytotoxicity in red light to various cell lines through apoptosis and reactive oxygen species generation. These complexes were ingested in the nucleus of HeLa and HaCaT cells, interacting favorably with DNA and showcasing potential for targeted cancer therapy (Basu et al., 2014).

Drug-likeness and Histamine Receptor Ligands

- Sadek et al. (2014) synthesized compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, showing high affinity to human histamine H3 receptors (hH3Rs). The study highlighted the drug-likeness properties of these compounds, indicating their potential development as H3R ligands (Sadek et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEMWOGHWCDUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |

CAS RN |

767628-83-1 |

Source

|

| Record name | [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)